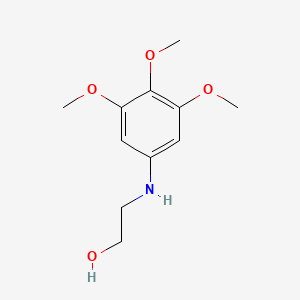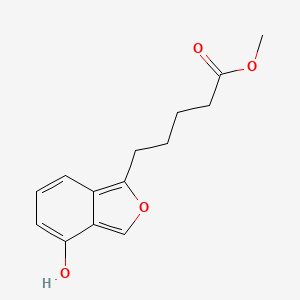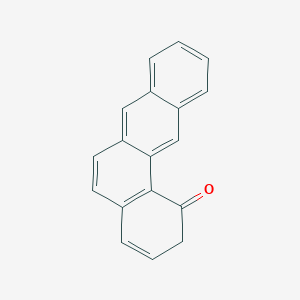
Tetraphen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphen-1(2H)-one is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. It is an angular ortho-fused polycyclic arene, which means that the benzene rings are connected in a specific angular arrangement . This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraphen-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For example, the cyclization of 1,2-diphenylacetylene can yield this compound . The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic dehydrogenation of tetraphen-1-ol. This process involves the use of a metal catalyst, such as copper or nickel, at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraphen-1(2H)-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitro groups; reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Tetraphen-1,2-dione
Reduction: Tetraphen-1-ol
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tetraphen-1(2H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetraphen-1(2H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and leading to cytotoxic effects . Additionally, this compound can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Tetraphen-1(2H)-one can be compared with other polycyclic aromatic hydrocarbons, such as:
Benz[a]anthracene: Similar in structure but differs in the arrangement of benzene rings.
Benzo[a]pyrene: Known for its carcinogenic properties, whereas this compound has shown potential therapeutic applications.
Chrysene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
This compound stands out due to its unique angular ortho-fused structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
112772-02-8 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
2H-benzo[a]anthracen-1-one |
InChI |
InChI=1S/C18H12O/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-6,8-11H,7H2 |
Clave InChI |
WSOCDJKBUKNVRO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C1=O)C3=CC4=CC=CC=C4C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


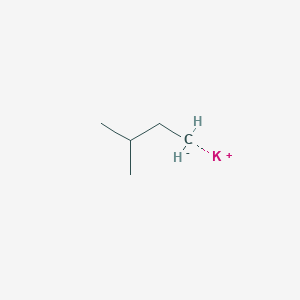
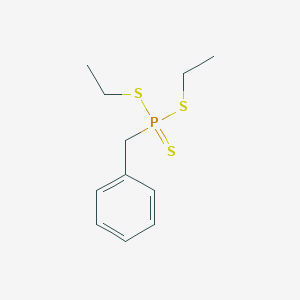
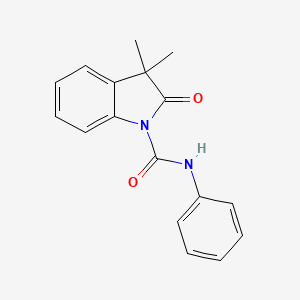
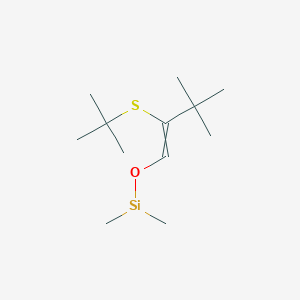
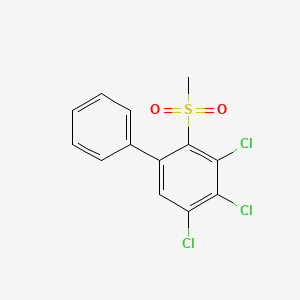
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
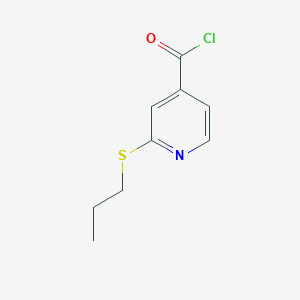
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
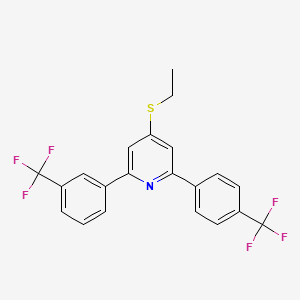
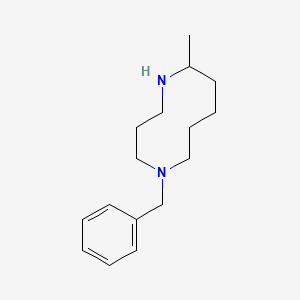
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
